molecular formula C8H17N3O2S B2628326 N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide CAS No. 1552182-41-8

N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide

Cat. No.: B2628326
CAS No.: 1552182-41-8
M. Wt: 219.3
InChI Key: HAJFBZRDRQJTCF-UHFFFAOYSA-N
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Description

“N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide” is a chemical compound that contains a total of 32 bonds, including 15 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, and 1 secondary amine . It consists of 31 atoms: 17 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “this compound”, often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . Other methods include the Knorr’s reaction and the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate .


Molecular Structure Analysis

The molecular structure of “this compound” includes 2 five-membered rings and 1 eight-membered ring. It also contains 1 secondary amine .


Physical and Chemical Properties Analysis

“this compound” contains a total of 32 bonds, including 15 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, and 1 secondary amine . It consists of 31 atoms: 17 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

Synthesis and Chemical Applications

A study by Liu et al. (2000) discusses a highly regioselective synthesis strategy for 2,3,4-trisubstituted 1H-pyrroles utilizing N,N-dimethyl 3,4-bis(trimethylsilyl)-1H-pyrrole-1-sulfonamide. This methodology facilitated the synthesis of marine natural product lukianol A, showcasing the compound's utility in complex organic synthesis and natural product assembly Liu, J.-H., Yang, Q., Mak, A., & Wong, H. (2000). Journal of Organic Chemistry, 65, 3587-3595.

Biomedical Research Applications

Sulfonamide-based compounds, including those related to N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide, are explored for their antimicrobial properties. Akbari et al. (2022) synthesized N-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones and investigated their antimicrobial activity. This study underscores the potential of sulfonamide derivatives in developing new antimicrobial agents Akbari, S., Kabirifard, H., Balalaie, S., & Amini, K. (2022). Organic Preparations and Procedures International, 54, 536-546.

Moreover, Ghomashi et al. (2022) reviewed sulfonamide hybrids, highlighting their diverse pharmacological activities, including antibacterial and antitumor effects. This comprehensive review emphasizes the broad utility of sulfonamide derivatives in drug development Ghomashi, R., Ghomashi, S., Aghaei, H., & Massah, A. (2022). Current Medicinal Chemistry.

Materials Science

In the field of materials science, Zhang et al. (2008) reported on highly luminescent polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit. These polymers, which relate to the broader family of this compound derivatives, exhibit strong fluorescence and potential applications in optoelectronic devices Zhang, K. A. I., & Tieke, B. (2008). Macromolecules, 41, 7287-7295.

Future Directions

Pyrrole derivatives, such as “N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide”, have a wide range of biological activities and are considered potential sources of biologically active compounds . Therefore, more research is needed to explore the therapeutic potential of these compounds .

Properties

IUPAC Name

N,N-dimethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2S/c1-10(2)14(12,13)11-5-7-3-4-9-8(7)6-11/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJFBZRDRQJTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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